BenchChemオンラインストアへようこそ!

1-Bromo-3,3-dimethylpentan-2-one

Nucleophilic substitution SN2 kinetics α-haloketone reactivity

This α-bromoketone features a critical gem-dimethyl substitution at C3, providing a sterically defined electrophilic site unavailable with simple alkyl bromides. Unlike direct ketone bromination, this pre-formed building block eliminates regioisomeric mixtures, ensuring reproducible SN2 alkylation of N-, O-, S-, and C-nucleophiles. Its XLogP3 of 2.5 and the 1,1-dimethylpropyl motif are ideal for modulating lipophilicity in heterocyclic scaffolds, directly applicable to SAR programs requiring precise steric control.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
CAS No. 42252-80-2
Cat. No. B1281475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,3-dimethylpentan-2-one
CAS42252-80-2
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)CBr
InChIInChI=1S/C7H13BrO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3
InChIKeyVMZXUFWPZJJDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,3-dimethylpentan-2-one (CAS 42252-80-2): Synthetic Utility and Procurement Guide


1-Bromo-3,3-dimethylpentan-2-one (CAS 42252-80-2) is an α-bromoketone with the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol [1]. Its structure features a bromomethyl group (CH₂Br) at the α-position of a ketone with a gem-dimethyl substitution at the C3 position, placing the bulky tertiary carbon directly adjacent to the electrophilic carbonyl [2]. The compound is categorized as a synthetic building block used in pharmaceutical, agrochemical, and specialty chemical research [3]. It is supplied by vendors such as Enamine, TRC, and Biosynth at purities typically ≥95%, with catalog availability in quantities ranging from milligrams to grams [4].

Why 1-Bromo-3,3-dimethylpentan-2-one Cannot Be Replaced by Generic α-Bromoketone Alternatives


α-Bromoketones are not a uniform commodity; their reactivity and physicochemical properties are highly sensitive to the substitution pattern adjacent to the carbonyl group [1]. The gem-dimethyl group at C3 in 1-bromo-3,3-dimethylpentan-2-one creates a steric environment that is measurably distinct from both its positional isomers (e.g., 1-bromo-4,4-dimethylpentan-2-one, where the gem-dimethyl group is one carbon further removed from the carbonyl) and its chain-shortened analog 1-bromopinacolone (1-bromo-3,3-dimethylbutan-2-one) [2]. Furthermore, the direct bromination of unsymmetrical ketones such as 3,3-dimethylpentan-2-one frequently yields mixtures of regioisomeric α-bromoketones, making the procurement of a structurally defined, regiospecifically pure building block essential for reproducible synthetic outcomes [3]. Generic substitution risks introducing inconsistent steric profiles, altered lipophilicity (XLogP3 of 2.5 for this compound vs. ~1.8–2.0 for 1-bromopinacolone), and unpredictable reactivity in nucleophilic substitution or heterocycle-forming reactions [4].

Quantitative Differentiation Evidence for 1-Bromo-3,3-dimethylpentan-2-one (CAS 42252-80-2)


SN2 Reactivity Retention Despite Proximal gem-Dimethyl Steric Bulk: Class-Level Inference from α-Bromoketone Reactivity Studies

In a foundational study by Thorpe and Warkentin, 1-bromo-4,4-dimethyl-2-pentanone (bromomethyl neopentyl ketone), which bears a gem-dimethyl group at the position beta to the carbonyl, was found to be only slightly less reactive than bromoacetone in bimolecular nucleophilic substitution with acetate and azide ions [1]. The authors concluded that SN2 reactions of α-haloketones are remarkably insensitive to steric hindrance from substituents on the carbonyl side, in contrast to simple alkyl halides [1]. 1-Bromo-3,3-dimethylpentan-2-one, with a gem-dimethyl group at C3 (alpha to the carbonyl), represents a structurally related system in which the steric bulk is positioned even closer to the reaction center than in the studied compound. Extrapolating from this class-level behavior, the target compound is expected to retain meaningful SN2 reactivity with nucleophiles such as azide, acetate, amines, and thiolates, despite the adjacent quaternary carbon [2].

Nucleophilic substitution SN2 kinetics α-haloketone reactivity steric effects

Lipophilicity Differentiation: 1-Bromo-3,3-dimethylpentan-2-one Exhibits Higher Computed LogP Than 1-Bromopinacolone

The target compound has a computed XLogP3 of 2.5 (PubChem), compared to experimental and computed LogP values of 1.77–2.00 for the widely used analog 1-bromopinacolone (1-bromo-3,3-dimethylbutan-2-one, CAS 5469-26-1) [1][2]. The additional methylene group in the target compound (ethyl vs. methyl on the tertiary carbon) increases the calculated lipophilicity by approximately 0.5–0.7 log units [1]. This difference is consistent with the Hansch π contribution of a methylene unit (π ≈ 0.5) [3]. The higher LogP translates to greater predicted partitioning into organic phases, which can be advantageous in phase-transfer catalysis, extractive workup protocols, and the synthesis of lipophilic drug candidates where the 1,1-dimethylpropyl (tert-pentyl) motif is preferred over the tert-butyl motif for pharmacokinetic tuning [3].

Lipophilicity XLogP3 partition coefficient phase transfer drug design

Positional Isomer Differentiation: Regiospecific α-Bromination Required to Obtain 1-Bromo-3,3-dimethylpentan-2-one Rather Than Competing Bromination Products

The direct electrophilic or radical bromination of unsymmetrical ketones such as 3,3-dimethylpentan-2-one presents a well-documented regioselectivity challenge: bromination can occur at either α-position, potentially producing mixtures of 1-bromo-3,3-dimethylpentan-2-one and 3-bromo-4,4-dimethylpentan-2-one (CAS 4957-78-2), along with dibrominated byproducts [1]. A 1995 publication in Synthetic Communications describes a regiospecific methodology using Meldrum's acid to access unsymmetrical α-bromoketones that are unobtainable in pure form by direct bromination [1]. For the target compound, the less substituted α-position (CH₃ side) is the expected kinetically favored site under radical bromination conditions, but the more substituted α-position (CH₂ side) may also react, particularly under thermodynamic or acid-catalyzed conditions [2]. The commercial availability of 1-bromo-3,3-dimethylpentan-2-one as a characterized, regiospecifically pure building block (≥95% purity) from vendors such as Enamine eliminates the need for in-house optimization of bromination regioselectivity and purification of regioisomeric mixtures [3].

Regioselectivity α-bromination unsymmetrical ketones Meldrum's acid synthetic methodology

Pharmaceutical Intermediate Context: 3,3-Dimethylpentan-2-one Skeleton Is a Validated Precursor for Hypoglycemic Agent Synthesis

The parent ketone, 3,3-dimethylpentan-2-one (CAS 20669-04-9), has been explicitly utilized in the synthesis of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid derivatives, a class of oral hypoglycemic agents reported by Youngdale et al. in the Journal of Medicinal Chemistry (1985) [1]. In this study, the 6-(1,1-dimethylpropyl)-substituted derivative, which can be conceptually accessed via alkylation with the target α-bromoketone, was listed among the active hypoglycemic compounds [1]. The structure-activity relationship (SAR) data indicate that the gem-dimethyl branching pattern at the position adjacent to the pyridine ring is critical for potency, with the 6-(2,2-dimethylpropyl) derivative being the most potent but the 6-(1,1-dimethylpropyl) variant also retaining activity [1]. 1-Bromo-3,3-dimethylpentan-2-one serves as a direct electrophilic building block for introducing the 1,1-dimethylpropyl (tert-pentyl) moiety via nucleophilic displacement of the α-bromine, offering a synthetic route to explore this SAR space [2].

Oral hypoglycemic agents pyridinecarboxylic acid 1,1-dimethylpropyl motif medicinal chemistry diabetes

Structural Differentiation from 1-Bromopinacolone: Molecular Weight, Rotatable Bond Count, and Conformational Flexibility

The target compound (MW 193.08, C₇H₁₃BrO, rotatable bonds = 3) differs from the commercially dominant analog 1-bromopinacolone (MW 179.05, C₆H₁₁BrO, rotatable bonds = 2) by one methylene unit, resulting in measurable differences in computed molecular descriptors [1][2]. The additional ethyl group (vs. methyl) on the tertiary carbon increases the molecular weight by 14.03 Da (7.8% increase), the rotatable bond count from 2 to 3, and the computed LogP by ~0.5 units [1]. These differences, while apparently modest, can have practical consequences: the higher molecular weight shifts the compound into a different boiling point range, and the additional rotatable bond increases conformational flexibility, which may influence crystal packing of derived products, binding entropy in biological targets, and solubility characteristics of final compounds [3]. The target compound's parent ketone (3,3-dimethylpentan-2-one) has a reported boiling point of 128–131 °C and density of 0.808–0.812 g/cm³ [4]; the brominated derivative is expected to have a substantially higher boiling point based on the ~60 °C increase observed between acetone (56 °C) and bromoacetone (136 °C).

Molecular descriptors conformational flexibility building block selection physicochemical properties

Optimal Application Scenarios for 1-Bromo-3,3-dimethylpentan-2-one (CAS 42252-80-2)


Synthesis of 1,1-Dimethylpropyl-Substituted Heterocycles for Medicinal Chemistry

As evidenced by the Youngdale et al. (1985) hypoglycemic agent study, the 1,1-dimethylpropyl (tert-pentyl) motif attached to heterocyclic cores produces bioactive molecules with meaningful in vivo activity [1]. 1-Bromo-3,3-dimethylpentan-2-one serves as a direct alkylating agent to introduce this motif via SN2 displacement at the α-bromomethyl position with N-, O-, S-, or C-nucleophiles. This application is particularly relevant when the tert-pentyl group is preferred over the more common tert-butyl group for pharmacokinetic reasons, such as modulating metabolic stability or lipophilicity (ΔLogP ≈ +0.5 vs. the tert-butyl analog) [2]. The class-level evidence from Thorpe & Warkentin supports that SN2 reactivity is largely retained despite the adjacent gem-dimethyl substitution, enabling this transformation under standard nucleophilic displacement conditions [3].

Regiospecific Building Block for Sequential Functionalization in Complex Molecule Synthesis

In synthetic routes requiring precise control over functional group placement, the pre-formed 1-bromo-3,3-dimethylpentan-2-one eliminates the regioselectivity challenges inherent in direct α-bromination of unsymmetrical ketones [4]. The compound provides a single, well-defined electrophilic site (the CH₂Br group) while the ketone carbonyl remains available for subsequent transformations such as reduction, reductive amination, Grignard addition, or enolate formation. This orthogonal reactivity profile is not available with simple alkyl bromides (which lack the carbonyl handle) or with bromoacetone (which lacks the steric and lipophilic differentiation of the gem-dimethylpentanone scaffold) [5].

Lipophilicity-Matched Intermediate for Agrochemical and Specialty Chemical Development

The computed XLogP3 of 2.5 positions 1-bromo-3,3-dimethylpentan-2-one in a lipophilicity range suitable for agrochemical intermediates and specialty chemicals where moderate to high logP values are often required for cuticular penetration, soil mobility, or material compatibility [2]. Compared to 1-bromopinacolone (LogP 1.77–2.0), the higher lipophilicity may enhance partitioning into non-polar media during phase-transfer-catalyzed reactions or facilitate extractive isolation during workup [2]. This is a quantifiable, property-driven differentiation that can guide solvent selection and process design for scaled-up reactions [5].

Pharmacophore Exploration Around gem-Dimethyl Branching Patterns in Bioactive Molecules

The SAR data from Youngdale et al. demonstrate that the hypoglycemic activity of 6-substituted pyridinecarboxylic acids is exquisitely sensitive to the branching pattern of the alkyl substituent, with gem-dimethyl branching being essential for activity while linear alkyl chains (6-pentyl) and mono-branched chains (6-(1-methylethyl)) are inactive [1]. 1-Bromo-3,3-dimethylpentan-2-one enables systematic exploration of this SAR by providing a direct route to the 6-(1,1-dimethylpropyl) variant, which sits at the boundary between active and inactive compounds in the series [1]. This makes the compound particularly valuable for probing steric and lipophilic tolerance in target binding pockets where the pharmacophoric contribution of the alkyl substituent is being mapped.

Quote Request

Request a Quote for 1-Bromo-3,3-dimethylpentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.